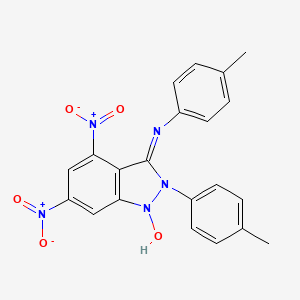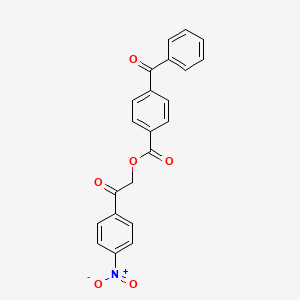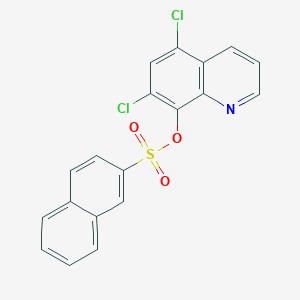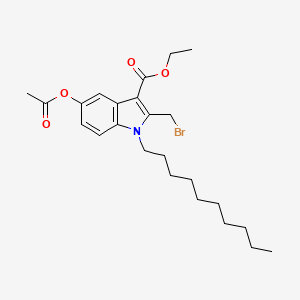![molecular formula C23H27N5O5 B15010637 4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B15010637.png)
4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that features a unique structure combining several functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step organic reactions The process begins with the preparation of the pyrano[2,3-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the pyrano[2,3-c]pyrazole derivative with 2-methoxyphenyl morpholine-4-carboxylate under specific catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the application of continuous flow chemistry to scale up the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Pyrazole Derivatives: These compounds have a similar core structure and are studied for their potential therapeutic applications.
Uniqueness
4-{6-AMINO-3-TERT-BUTYL-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C23H27N5O5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[4-(6-amino-3-tert-butyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C23H27N5O5/c1-23(2,3)19-18-17(14(12-24)20(25)33-21(18)27-26-19)13-5-6-15(16(11-13)30-4)32-22(29)28-7-9-31-10-8-28/h5-6,11,17H,7-10,25H2,1-4H3,(H,26,27) |
InChI Key |
OTBIFBOVVCRZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15010557.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15010564.png)

![ethyl 2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15010580.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B15010584.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid](/img/structure/B15010598.png)


![methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B15010644.png)


![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)
